4-[4-(2,3-Dichlorophenoxy)butyl]morpholine;oxalic acid
Description
4-[4-(2,3-Dichlorophenoxy)butyl]morpholine;oxalic acid is a chemical compound that combines the structural features of morpholine and dichlorophenoxybutyl groups
Properties
IUPAC Name |
4-[4-(2,3-dichlorophenoxy)butyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2.C2H2O4/c15-12-4-3-5-13(14(12)16)19-9-2-1-6-17-7-10-18-11-8-17;3-1(4)2(5)6/h3-5H,1-2,6-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDRSPDKPOAIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=C(C(=CC=C2)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-Dichlorophenoxy)butyl]morpholine typically involves the following steps:
Preparation of 2,3-Dichlorophenoxybutyl Bromide: This intermediate is synthesized by reacting 2,3-dichlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
Formation of 4-[4-(2,3-Dichlorophenoxy)butyl]morpholine: The intermediate 2,3-dichlorophenoxybutyl bromide is then reacted with morpholine under reflux conditions to form the desired product.
Oxalic Acid Addition: The final step involves the addition of oxalic acid to the 4-[4-(2,3-Dichlorophenoxy)butyl]morpholine to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-Dichlorophenoxy)butyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen or the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-[4-(2,3-Dichlorophenoxy)butyl]morpholine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2,3-Dichlorophenoxy)butyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group may interact with hydrophobic pockets, while the morpholine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenoxy)butyric acid: Similar structure but lacks the morpholine ring.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenoxy group.
4-(2,3-Dichlorophenoxy)butylamine: Similar structure but with an amine group instead of morpholine.
Uniqueness
4-[4-(2,3-Dichlorophenoxy)butyl]morpholine;oxalic acid is unique due to the presence of both the morpholine ring and the dichlorophenoxybutyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
